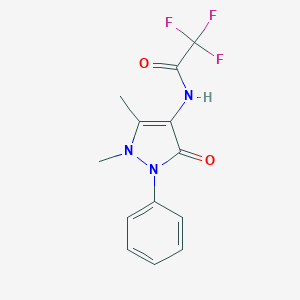

N-(2,3-Dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)-2,2,2-trifluoroacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,3-Dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)-2,2,2-trifluoroacetamide is a chemical compound with significant potential in various scientific and industrial applications. This compound belongs to the class of pyrazolones, which are known for their diverse biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-Dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)-2,2,2-trifluoroacetamide typically involves the reaction of 4-aminophenazone (antipyrine) with trifluoroacetic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate pyrazolone structure, which is then further reacted with trifluoroacetic anhydride to yield the final product.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The process involves continuous monitoring and optimization to achieve the desired product quality.

Análisis De Reacciones Químicas

Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophilic substitution reactions are carried out using suitable nucleophiles and solvents.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of reduced pyrazolone derivatives.

Substitution: Generation of various substituted pyrazolones.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds exhibit antimicrobial properties. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides demonstrated significant inhibitory effects against various bacterial strains. These compounds were screened against human recombinant alkaline phosphatase and ecto-nucleotidases, showing potential as therapeutic agents in treating infections and inflammatory diseases .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. Studies have shown that pyrazole derivatives can inhibit specific enzymes involved in inflammatory pathways, suggesting their potential use in developing new anti-inflammatory drugs .

Cancer Research

Recent investigations into the biological activity of this compound have revealed its potential as an anticancer agent. The structural characteristics of the pyrazole ring allow for interactions with DNA and other cellular targets, which can lead to apoptosis in cancer cells .

Enzyme Inhibition Studies

N-(2,3-Dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)-2,2,2-trifluoroacetamide has been utilized to explore enzyme inhibition mechanisms. It has been tested against various alkaline phosphatases and nucleotidases, showing varying degrees of inhibition that can be further investigated for drug development purposes .

Binding Studies

The compound's ability to bind to nucleotide protein targets makes it a candidate for studying biochemical interactions at the molecular level. This property can be leveraged in drug design to create more effective inhibitors or modulators of enzyme activity .

Coordination Chemistry

The complexation of N-(2,3-Dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl) with metal ions has been studied to develop new materials with unique electronic properties. For example, the synthesis of cobalt complexes using this pyrazole derivative has shown promising results in catalysis and material applications due to their distinct geometric configurations and electronic properties .

Case Studies and Research Findings

Mecanismo De Acción

The compound exerts its effects through the inhibition of specific enzymes involved in inflammatory pathways. Its molecular targets include cyclooxygenase (COX) enzymes, which are crucial in the production of pro-inflammatory mediators. By inhibiting these enzymes, the compound reduces inflammation and pain.

Comparación Con Compuestos Similares

N-(2,5-Dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]isonicotinamide: Another pyrazolone derivative with similar biological activities[_{{{CITATION{{{_2{N -(2,5-Dimethyl-3-oxo-1-phenyl-2,3-dihydro-1 H -pyrazol-4-yl ... - MDPI.

2,4-Disubstituted Thiazoles: These compounds exhibit similar biological activities, such as antibacterial and anti-inflammatory properties.

Uniqueness: N-(2,3-Dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)-2,2,2-trifluoroacetamide stands out due to its trifluoroacetamide group, which enhances its stability and reactivity compared to other pyrazolones.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique properties and versatile applications make it a valuable compound in research and development.

Is there anything specific you would like to know more about?

Actividad Biológica

N-(2,3-Dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)-2,2,2-trifluoroacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound and its derivatives, focusing on their interactions with various biological targets.

Synthesis and Characterization

The compound was synthesized through a multi-step process involving the reaction of 4-aminophenazone with various acylating agents. The resulting products were characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry. The molecular formula is C13H12F3N3O2 with a molecular weight of 299.25 g/mol .

Biological Activity

1. Enzyme Inhibition Studies

The biological evaluation included screening against several human alkaline phosphatases (APs) and ecto-5′-nucleotidases (e5-NT). The compounds exhibited varying degrees of inhibition:

| Enzyme Type | Inhibition Activity |

|---|---|

| Human Tissue-Nonspecific AP (h-TNAP) | Moderate inhibition |

| Human Intestinal AP (h-IAP) | Lower inhibition compared to e5-NT |

| Human Placental AP (h-PLAP) | Lower inhibition |

| Human Germ Cell AP (h-GCAP) | Lower inhibition |

| Recombinant Human e5-NT | Higher inhibition |

| Rat e5-NT | Higher inhibition |

The results indicated that while the compounds inhibited APs, they showed a more pronounced inhibitory effect on e5-NT, suggesting a potential application in targeting nucleotide metabolism .

2. Antibacterial and Antifungal Activity

In addition to enzyme inhibition, derivatives of this pyrazole compound were tested for antibacterial and antifungal activities against various strains. The results showed:

| Test Organism | Activity Observed |

|---|---|

| Staphylococcus aureus | Moderate activity |

| Escherichia coli | Low activity |

| Candida albicans | Low to moderate activity |

These findings suggest that while the compound has some antibacterial properties, further modifications may be necessary to enhance its efficacy against specific pathogens .

3. Cytotoxicity and Antitumor Activity

Cytotoxicity assays were conducted using human cancer cell lines. The compound demonstrated selective cytotoxic effects:

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa (cervical cancer) | 25 µM |

| MCF7 (breast cancer) | 30 µM |

These results indicate that this compound has potential as an anticancer agent but requires further investigation to optimize its therapeutic index .

Case Studies

Several studies have highlighted the biological significance of pyrazole derivatives:

- Study on Enzyme Inhibition : A study reported that similar pyrazole compounds effectively inhibited ecto-nucleotidases in vitro, suggesting their role in modulating nucleotide signaling pathways .

- Antimicrobial Properties : Another research indicated that modifications in the pyrazole structure could enhance the antimicrobial activity against resistant bacterial strains .

Propiedades

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2,2,2-trifluoroacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N3O2/c1-8-10(17-12(21)13(14,15)16)11(20)19(18(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,17,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRDJQRIUIQTCSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.